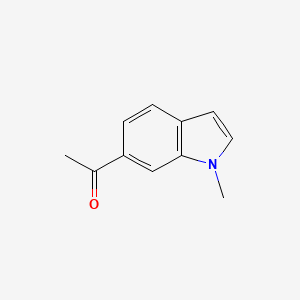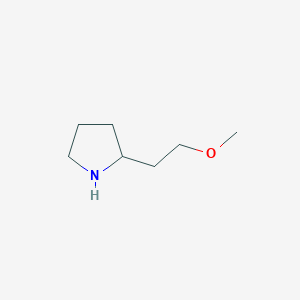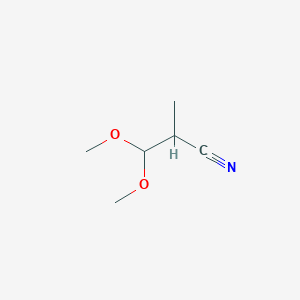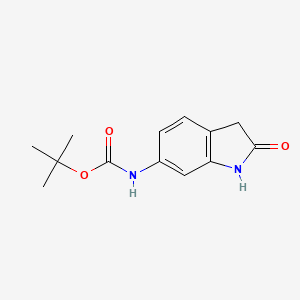
tert-butyl N-(2-oxo-2,3-dihydro-1H-indol-6-yl)carbamate
Vue d'ensemble
Description
“tert-butyl N-(2-oxo-2,3-dihydro-1H-indol-6-yl)carbamate” is a chemical compound with the molecular formula C13H16N2O3 . It is used in various biological activities .
Molecular Structure Analysis
The molecular structure of “tert-butyl N-(2-oxo-2,3-dihydro-1H-indol-6-yl)carbamate” is complex, with multiple functional groups . The compound contains a carbamate group attached to a tert-butyl group and an indole group .
Applications De Recherche Scientifique
Synthesis and Chemical Reactions
Preparation for Diels‐Alder Reaction : A study by Padwa, Brodney, and Lynch (2003) explored the preparation of tert-butyl carbamate derivatives, specifically for use in Diels‐Alder reactions, highlighting the compound's utility in organic syntheses and chemical transformations (Padwa, Brodney, & Lynch, 2003).
Synthesis of Polyheterocyclic Compounds : Velikorodov et al. (2019) conducted research on the synthesis of new polyheterocyclic compounds, utilizing tert-butyl N-(2-oxo-2,3-dihydro-1H-indol-6-yl)carbamate as a key intermediate. This demonstrates the compound's role in creating complex organic structures (Velikorodov et al., 2019).
General Synthesis of Indoles : Kondo, Kojima, and Sakamoto (1997) described the synthesis of indoles with oxygen-bearing substituents, using similar carbamate structures. This study underscores the versatility of tert-butyl carbamates in synthesizing indole derivatives (Kondo, Kojima, & Sakamoto, 1997).
Crystallography and Molecular Structure
Isomorphous Crystal Structures : Baillargeon et al. (2017) analyzed the crystal structures of tert-butyl carbamate derivatives, revealing insights into hydrogen and halogen bonds, which are critical for understanding the molecular interactions and stability of such compounds (Baillargeon et al., 2017).
Interplay of Hydrogen Bonds : A study by Das et al. (2016) on two carbamate derivatives, including tert-butyl carbamates, focused on the nature of hydrogen bonds and molecular interactions. This research contributes to the understanding of the compound's structural properties and potential applications (Das et al., 2016).
Catalytic and Synthetic Applications
Asymmetric Mannich Reaction : Yang, Pan, and List (2009) explored the synthesis of tert-butyl carbamate derivatives through asymmetric Mannich reactions. This highlights the compound's role in stereoselective synthesis, which is important in medicinal chemistry and drug development (Yang, Pan, & List, 2009).
Oxidation of Alcohols : Shen et al. (2012) used tert-butyl carbamate derivatives as catalysts for the oxidation of alcohols. This research indicates the potential of these compounds in facilitating chemical reactions, particularly in organic synthesis (Shen et al., 2012).
Photoredox-Catalyzed Cascade Reactions : Wang et al. (2022) reported a photoredox-catalyzed amination using tert-butyl carbamate derivatives. This study emphasizes the role of these compounds in modern photoredox chemistry, a field with growing importance in green chemistry (Wang et al., 2022).
Propriétés
IUPAC Name |
tert-butyl N-(2-oxo-1,3-dihydroindol-6-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-13(2,3)18-12(17)14-9-5-4-8-6-11(16)15-10(8)7-9/h4-5,7H,6H2,1-3H3,(H,14,17)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZMDNEIXGBMMFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC2=C(CC(=O)N2)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-(2-oxo-2,3-dihydro-1H-indol-6-yl)carbamate | |
CAS RN |
184021-91-8 | |
| Record name | tert-butyl N-(2-oxo-2,3-dihydro-1H-indol-6-yl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



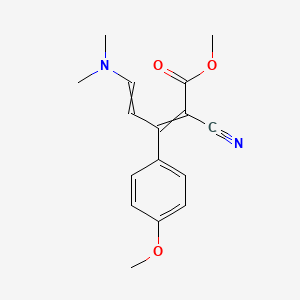
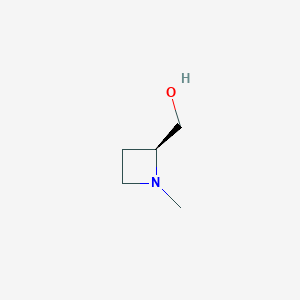
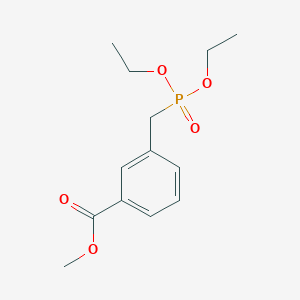
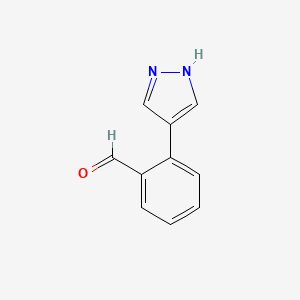
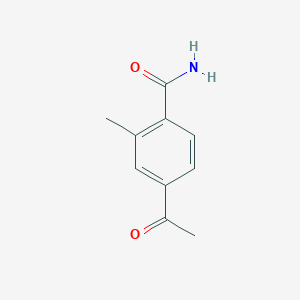
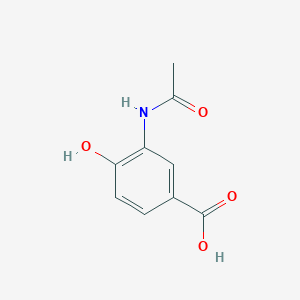
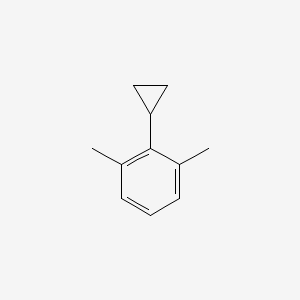
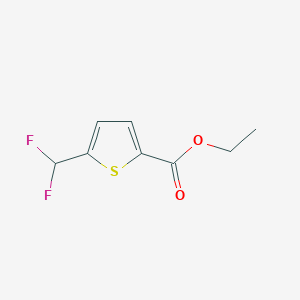
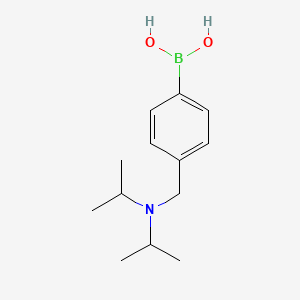
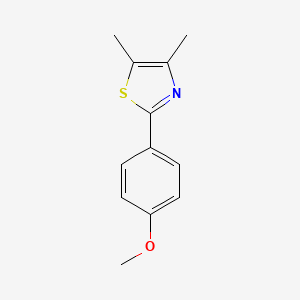
![[4-(2-Chloroethyl)phenyl]methanol](/img/structure/B1396624.png)
